
3-Octadecylfuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octadecylfuran-2,5-dione: is an organic compound with the molecular formula C22H40O3 . It is also known by other names such as 3-octadecyloxolane-2,5-dione and octadecylsuccinic anhydride . This compound is characterized by a furan ring substituted with an octadecyl group, making it a member of the furan derivatives family. It is a white to yellow crystalline powder at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylfuran-2,5-dione can be achieved through the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is one of the most important for preparing furans. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be facilitated by microwave irradiation to improve yields and reaction times .
Industrial Production Methods: . This method ensures high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Octadecylfuran-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Acid Catalysts: Trifluoroacetic acid is often used in the Paal-Knorr synthesis.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Oxidation Products: Alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones.
Hydrolysis Products: Succinic acid.
Aplicaciones Científicas De Investigación
3-Octadecylfuran-2,5-dione has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Polymers: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology:
Antimicrobial Agents: Furan derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains.
Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals due to its unique chemical structure and reactivity.
Industry:
Coatings and Adhesives: It is used in the formulation of coatings and adhesives due to its excellent binding properties.
Mecanismo De Acción
The mechanism of action of 3-Octadecylfuran-2,5-dione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Succinic Anhydride: Similar in structure but lacks the octadecyl group.
Maleic Anhydride: Another related compound used in industrial applications.
Uniqueness: 3-Octadecylfuran-2,5-dione is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and enhances its binding capabilities in various applications .
Propiedades
IUPAC Name |
3-octadecylfuran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21(23)25-22(20)24/h19H,2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZPKHFMGAJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603013 |
Source


|
| Record name | 3-Octadecylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85680-68-8 |
Source


|
| Record name | 3-Octadecylfuran-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

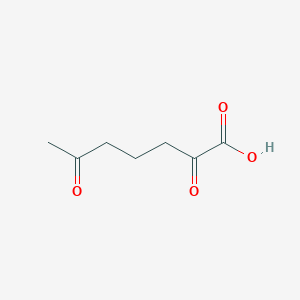
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)

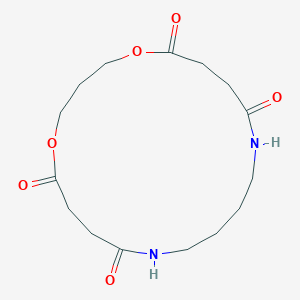
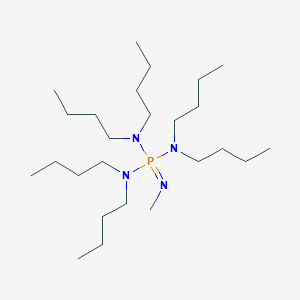
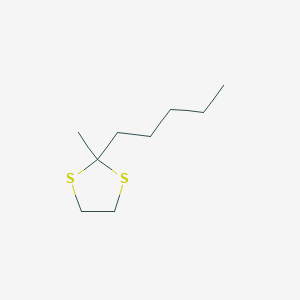

![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)

phosphanium chloride](/img/structure/B14428152.png)

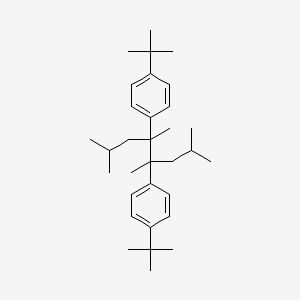
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
